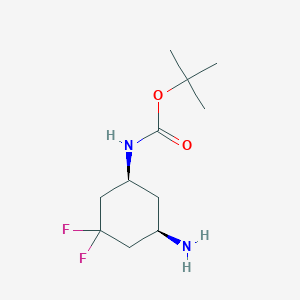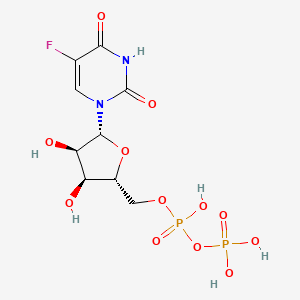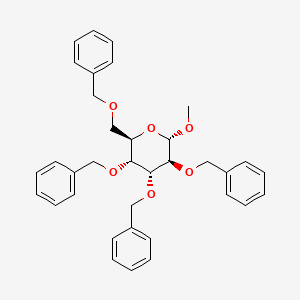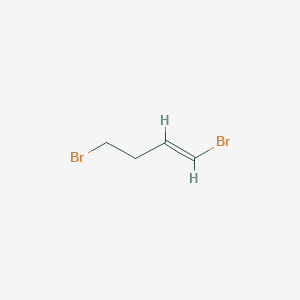
4-Iodo-5-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It appears as a colorless to yellow crystalline powder and has a molecular weight of approximately 122.17 g/mol .
- The compound is sparingly soluble in cold water but dissolves in organic solvents such as alcohols and ethers, as well as in acids and bases .
- Its chemical structure consists of a benzene ring with amino groups (NH₂) at positions 3 and 4, along with a methyl group (CH₃) at position 5.
4-Iodo-5-methylbenzene-1,2-diamine: , is a chemical compound with the molecular formula C₇H₁₀N₂.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Dye Manufacturing:
Pressure-Sensitive Adhesives:
Mechanism of Action
- The specific mechanism by which 4-iodo-5-methylbenzene-1,2-diamine exerts its effects is not extensively studied.
- its chemical properties suggest potential interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C7H9IN2 |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
4-iodo-5-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C7H9IN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3 |
InChI Key |
XKYNDFWABAABDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)




